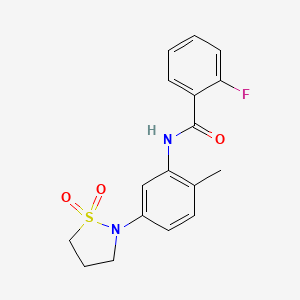

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12-7-8-13(20-9-4-10-24(20,22)23)11-16(12)19-17(21)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLLLBUGSOJDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide typically involves multiple steps:

Formation of the Dioxidoisothiazolidine Ring: This step involves the reaction of a suitable precursor, such as a thiazolidine derivative, with an oxidizing agent to introduce the sulfone (dioxido) functionality.

Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methyl group is added to a phenyl ring.

Coupling with 2-Fluorobenzoyl Chloride: The final step involves the coupling of the intermediate with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidoisothiazolidine ring.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

Substitution: The fluorine atom in the benzamide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Reduced forms of the benzamide, such as amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidoisothiazolidine ring may interact with active sites of enzymes, potentially inhibiting their activity. The fluorobenzamide moiety can enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several benzamide derivatives documented in the evidence:

Key Observations:

- Fluorine Substitution : The 2-fluorobenzamide group in the target compound is analogous to derivatives like N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, where fluorine enhances electron-withdrawing effects, improving thermal stability and intermolecular interactions .

- Heterocyclic Moieties : The 1,1-dioxidoisothiazolidine group distinguishes the target compound from thiazole-based analogs (e.g., ). Sulfone groups (dioxido) may increase polarity and solubility compared to sulfur-containing heterocycles like benzothiazole .

- Agrochemical Relevance : Fluorinated benzamides in patents (e.g., ) often feature trifluoromethyl or chloro/fluoro aryl groups for pesticidal activity, suggesting the target compound’s structural alignment with agrochemical design principles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving (1) coupling of the dioxidoisothiazolidine precursor with a substituted phenylamine, (2) benzoylation using 2-fluorobenzoyl chloride, and (3) purification via column chromatography. Key parameters include using anhydrous dimethylformamide (DMF) as a solvent, maintaining temperatures between 0–5°C during acyl chloride addition, and employing triethylamine as a base to neutralize HCl byproducts. Reaction progress should be monitored by TLC, and purity confirmed via HPLC (>98%) .

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Compare H and C NMR spectra with computed chemical shifts (DFT calculations) to verify substituent positions.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) with <2 ppm error.

- X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal structures, ensuring bond lengths and angles align with similar dioxidoisothiazolidin derivatives. Hydrogen bonding patterns (e.g., N–H⋯O interactions) should be analyzed to validate packing stability .

Q. What analytical techniques are critical for assessing its solubility and stability?

- Methodological Answer :

- Solubility : Measure in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy at λmax.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (>200°C suggests suitability for high-temperature applications) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values across studies)?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition assays) and cell-based assays (e.g., apoptosis via flow cytometry).

- Structural Analog Comparison : Test derivatives (e.g., replacing 2-fluorobenzamide with 4-nitrobenzamide) to identify substituent-specific effects.

- Crystallographic Data : Cross-reference activity with solved protein-ligand co-crystal structures (e.g., Pim kinase inhibition) to identify binding mode discrepancies .

Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Pim-1, AKT) at 1 μM concentration to identify selectivity.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD <2 Å).

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) and stoichiometry (n) to validate competitive inhibition .

Q. How can structure-activity relationship (SAR) studies be designed to improve its biological potency?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the dioxidoisothiazolidin ring (e.g., replacing sulfur with sulfone) or benzamide fluorination patterns.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., sulfone oxygen) and hydrophobic regions.

- In Vivo Validation : Prioritize derivatives with >10-fold improved IC50 in murine xenograft models, monitoring pharmacokinetics (e.g., t >4 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.